4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate
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Description
The compound “4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. It also has a difluorophenyl group, which is a phenyl (benzene) ring with two fluorine atoms attached, and a phenyl acetate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a seven-membered thiazepane ring, a phenyl ring with two fluorine substitutions, and a phenyl acetate group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms on the phenyl ring, the electrophilic carbonyl group, and the nucleophilic nitrogen in the thiazepane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, affecting its solubility in different solvents .Scientific Research Applications
Organic Synthesis and Chemical Properties
The synthesis and characterization of compounds related to "4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate" involve complex chemical reactions that yield novel structures with potential applications in material science and as pharmaceutical intermediates. For instance, the preparation of 4-(1-alkyl-benzo[d]imidazole-2-yl)-2-phenyl-2,3-dihydrobenzo(b)[1,4]thiazepines through condensation reactions showcases the versatility of thiazepine derivatives in organic synthesis (Dubey et al., 2003). Similarly, studies on the spectral-luminescent properties of related 1,3,4-oxadiazoles underline the potential of these compounds in optical applications, owing to their unique luminescent characteristics (Mikhailov et al., 2018).
Material Science
In material science, compounds with perfluorinated moieties, similar in complexity to the query compound, have been investigated for their semiconductor properties. The synthesis and characterization of diperfluorooctyl-substituted phenylene-thiophene oligomers, for example, illustrate the role of fluorinated compounds in developing n-type semiconductors for organic field-effect transistors (OFETs) and transistor nonvolatile memory elements, highlighting the influence of molecular structure on electronic properties (Facchetti et al., 2004).
Pharmaceutical Intermediates
Compounds similar to "4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate" have been explored as intermediates in pharmaceutical synthesis. For instance, the biocatalytic preparation of optically pure intermediates for pharmaceuticals demonstrates the utility of enantioselective synthesis in drug development, offering a scalable and efficient method for producing chiral alcohols, which are crucial intermediates in the synthesis of various pharmaceutical agents (Chen et al., 2019).
properties
IUPAC Name |
[4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO3S/c1-13(24)26-16-5-2-14(3-6-16)20(25)23-9-8-19(27-11-10-23)17-12-15(21)4-7-18(17)22/h2-7,12,19H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBDITCPLQXJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate |
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